molecular formula C13H20BNO2 B3256405 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine CAS No. 269410-09-5

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine

Cat. No. B3256405
CAS RN: 269410-09-5
M. Wt: 233.12 g/mol
InChI Key: XCHQBFQWVQIKJA-UHFFFAOYSA-N
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Description

“(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” is a chemical compound with the formula C12H17BO2 . It is also known as “苯硼酸频哪醇酯” and is typically a colorless oily substance at room temperature . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of “(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” has been analyzed using methods such as SHELXS-2018/3 and SHELXL-2018/3 . Further details may be available in the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” are not available, similar compounds have been involved in reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

“(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine” is a colorless oily substance at room temperature . Its molecular formula is C12H17BO2 and its average mass is 219.088 Da .

Scientific Research Applications

Boronic Acid Ester Intermediates in Chemical Synthesis

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine and its derivatives are primarily used as boronic acid ester intermediates with benzene rings. These compounds are obtained through substitution reactions and are useful in various chemical syntheses. The molecular structures of such compounds are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Additionally, their crystal structures are determined through X-ray diffraction and further analyzed using density functional theory (DFT). These studies reveal significant physicochemical properties of these compounds (Huang et al., 2021).

Applications in Catalysis and Material Science

These boronic acid esters are also explored for their applications in catalysis and material science. For example, they are used in the synthesis of various compounds, such as heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence in nanoparticles. These nanoparticles, with their unique properties, are valuable in fields like bioimaging and material sciences (Fischer et al., 2013).

Role in Pharmaceutical Research

In pharmaceutical research, derivatives of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine are synthesized for potential therapeutic applications. For instance, they are used in the preparation of compounds that display antiosteoclast activity, crucial for treatments related to bone health (Reddy et al., 2012).

Development of Electrochromic Materials

These compounds are instrumental in the development of new electrochromic materials. For instance, they are used in creating electrochromic polymers for applications like smart windows and displays. These materials exhibit unique properties such as solubility in organic solvents and stable performance, making them suitable for various technological applications (Beaupré et al., 2006).

Photocytotoxicity Studies for Cancer Treatment

Compounds containing this structure are also studied for their photocytotoxic properties, which are vital in the development of novel cancer treatments. These studies explore how these compounds interact with light to produce reactive oxygen species, potentially offering a new avenue for treating various cancer types (Basu et al., 2014).

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQBFQWVQIKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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